Netoglitazone (also known as MCC-555) is a synthetic compound classified as a thiazolidinedione derivative. [, , ] It is recognized for its role as a peroxisome proliferator-activated receptor (PPAR) agonist, specifically exhibiting dual agonistic activity towards both PPARα and PPARγ subtypes. [, , , , , , ] This dual action makes Netoglitazone a subject of significant interest in scientific research, particularly in the fields of metabolism and cellular differentiation.
Netoglitazone is a synthetic compound that belongs to the class of thiazolidinediones, which are primarily used in the treatment of type 2 diabetes mellitus. It acts as a dual agonist for peroxisome proliferator-activated receptor gamma and alpha, influencing glucose metabolism and adipogenesis. This compound has garnered attention due to its selective effects on fat and bone, differentiating it from other agents in its class.
Netoglitazone is classified as a thiazolidinedione and specifically targets peroxisome proliferator-activated receptors (PPARs), which are nuclear hormone receptors that regulate gene expression involved in glucose and lipid metabolism. The compound is synthesized through various chemical processes aimed at enhancing its pharmacological efficacy while minimizing side effects associated with other thiazolidinediones.
The synthesis of Netoglitazone can be achieved through several methodologies, with a focus on optimizing yield and purity. One common approach involves the reduction of 6-hydroxynaphthalen-2-carboxylic acid using trimethyl borate and borane. This method has been noted for its efficiency in producing high yields of the desired compound .
Another synthetic pathway includes the reaction of ethyl chloroacetate with thiosemicarbazone in the presence of sodium ethoxide, which generates 2-hydrazino-4-thiazolidinone. This intermediate can then be refluxed in dilute hydrochloric acid to yield Netoglitazone . Additionally, advanced techniques such as ultrasound-assisted synthesis have been explored to enhance reaction rates and yields, demonstrating the evolving nature of synthetic methodologies in pharmaceutical chemistry .
The molecular formula of Netoglitazone is C₁₈H₁₅N₃O₃S, with a molecular weight of approximately 341.40 g/mol. The compound features a thiazolidinedione core structure, characterized by a five-membered ring containing sulfur and nitrogen atoms, along with various functional groups that contribute to its biological activity.
The three-dimensional conformation of Netoglitazone allows for optimal interaction with PPARs, facilitating its agonistic effects on these receptors .
Netoglitazone undergoes several key chemical reactions during its synthesis. The initial step typically involves nucleophilic substitution reactions where ethyl chloroacetate reacts with thiosemicarbazones to form thiazolidinone derivatives. Subsequent steps often involve cyclization reactions that stabilize the structure through formation of new carbon-sulfur bonds.
The compound's reactivity can also be influenced by external conditions such as temperature and pH, which are critical for optimizing yield during synthesis .
Netoglitazone exerts its pharmacological effects primarily through activation of PPAR gamma and PPAR alpha receptors. Upon binding to these receptors, it promotes adipocyte differentiation and enhances insulin sensitivity by modulating gene expression related to glucose uptake and lipid metabolism.
The mechanism involves displacement of corepressors from PPAR/RXR heterodimers, allowing these complexes to bind to peroxisome proliferator response elements in target genes. This process leads to transcriptional activation of genes involved in fatty acid storage and glucose metabolism, thereby contributing to improved glycemic control in diabetic patients .
Netoglitazone is typically presented as a white to off-white crystalline powder. Its solubility characteristics indicate that it is soluble in organic solvents but has limited solubility in water, which affects its bioavailability when administered orally.
Key physical properties include:
These properties contribute to the pharmacokinetic profile of Netoglitazone, influencing absorption, distribution, metabolism, and excretion .
Netoglitazone has significant applications in the management of type 2 diabetes mellitus due to its ability to improve insulin sensitivity and regulate glucose levels. Research has also explored its potential benefits in treating metabolic syndrome and associated complications such as obesity-related disorders.
In addition to therapeutic uses, Netoglitazone serves as a valuable tool in pharmacological studies aimed at understanding PPAR-mediated pathways and their implications in metabolic diseases. Its dual agonistic properties make it a subject of interest for developing new treatments targeting multiple aspects of metabolic dysregulation .
Netoglitazone (MCC-555, RWJ-241947) is a thiazolidinedione derivative that functions as a selective modulator of peroxisome proliferator-activated receptor gamma (PPARγ). Unlike full agonists such as rosiglitazone, netoglitazone exhibits partial agonism with significant cell-type-dependent activity variations. Structural analyses reveal that netoglitazone binds to the PPARγ ligand-binding domain (LBD), inducing distinct conformational changes compared to full agonists. The PPARγ LBD comprises 13 α-helices and a 4-stranded β-sheet, forming a large Y-shaped cavity (~1400 ų) that accommodates diverse ligand structures [8]. Netoglitazone occupies the canonical binding pocket near the activation function-2 (AF-2) helix but stabilizes helix H12 in an intermediate position between active and inactive conformations [3] [7].
This unique binding mode translates to functional selectivity across tissues:
This cell-selective partial agonism stems from tissue-specific cofactor availability and PPARγ isoform expression. PPARγ2, predominantly expressed in adipose tissue, shows greater sensitivity to full agonists, while netoglitazone's partial agonism may better preserve physiological regulation in non-adipose tissues [2] [9].
Table 1: Cell-Type-Specific Responses to Netoglitazone
Cellular Context | PPARγ Isoform | Netoglitazone Efficacy | Functional Outcome |
---|---|---|---|
Preadipocytes | γ2 | Weak partial agonist | Moderate adipogenesis (Oil Red O+ cells) |
Bone marrow mesenchymal cells | γ2 | Weak partial agonist | Minimal osteoblast suppression |
Hepatocytes | γ1 | Partial agonist | Enhanced insulin sensitivity |
Skeletal muscle | γ1 | Partial agonist | Improved glucose uptake |
PPARγ-mediated transcription requires recruitment of co-activator complexes that modify chromatin structure and facilitate RNA polymerase assembly. Full and partial agonists induce distinct cofactor recruitment profiles due to ligand-specific conformational changes in the PPARγ LBD. The AF-2 helix conformation directly influences the receptor's affinity for LXXLL motifs in co-activators [3] [6].
Netoglitazone exhibits divergent cofactor engagement compared to rosiglitazone:
Structural studies reveal that netoglitazone's extended methoxy-phenyl group accesses an alternate binding region near the β-sheet area, potentially influencing H3-H4-H5 domain positioning. This unique interaction pattern may explain its selective cofactor recruitment and reduced adipogenic potential compared to rosiglitazone, which primarily engages the canonical AF-2 pocket [7] [10].
Table 2: Co-activator Recruitment Profiles of PPARγ Ligands
Co-activator Complex | Function | Rosiglitazone Recruitment | Netoglitazone Recruitment | Functional Consequence |
---|---|---|---|---|
SRC-1/p160 family | Histone acetylation | Strong +++ | Weak + | Reduced adipogenesis |
CBP/p300 | Chromatin remodeling | Strong +++ | Moderate ++ | Selective gene activation |
TRAP220/DRIP205 | Mediator complex linkage | Moderate ++ | Strong +++ | Enhanced metabolic gene transcription |
PGC-1α | Mitochondrial biogenesis | Strong +++ | Moderate ++ | Preserved insulin sensitization |
Though primarily characterized as a PPARγ modulator, netoglitazone demonstrates secondary PPARα activity. PPARα regulates fatty acid β-oxidation primarily in liver, heart, and muscle tissues. Netoglitazone's dual agonism enables integrated regulation of glucose and lipid metabolism [4] [8].
Key metabolic characteristics include:
The structural basis for dual activity lies in the conserved architecture of PPAR isotypes. PPARα and PPARγ share ~65% homology in their ligand-binding domains, particularly in the AF-2 helix region where thiazolidinediones anchor. Netoglitazone's methoxy-phenyl extension may engage PPARα-specific residues in the distal arm of the Y-shaped binding cavity, accounting for its moderate transactivation efficacy [7] [8]. This balanced dual agonism enhances insulin sensitivity while mitigating PPARγ-mediated fluid retention and weight gain associated with full agonists.
Table 3: Metabolic Gene Regulation by Netoglitazone
Target Gene | Protein Function | Regulation by Netoglitazone | PPAR Isoform Involvement | Metabolic Outcome |
---|---|---|---|---|
GLUT4 | Glucose transporter | Upregulation ↑↑ | γ-dominant | Enhanced peripheral glucose uptake |
Adiponectin | Insulin-sensitizing adipokine | Upregulation ↑↑ | γ-dominant | Improved insulin sensitivity |
LPL | Lipoprotein lipase | Upregulation ↑ | α + γ | Enhanced triglyceride clearance |
PDK4 | Pyruvate dehydrogenase kinase | Upregulation ↑↑ | α-dominant | Reduced gluconeogenesis |
CPT1A | Carnitine palmitoyltransferase | Upregulation ↑ | α-dominant | Increased fatty acid oxidation |
Beyond partial agonism, netoglitazone exhibits context-dependent antagonism through distinct mechanisms:
Inverse agonism in basal states:In unstimulated cells, PPARγ exhibits constitutive activity through ligand-independent AF-1 domain interactions. Netoglitazone suppresses this basal activity by stabilizing the apo-receptor conformation and promoting corepressor retention. In osteoblastic U-33/γ2 cells, netoglitazone maintains NCoR/SMRT complexes at PPAR response elements, preventing spontaneous adipocyte transdifferentiation [2] [4].
Competitive antagonism of full agonists:Netoglitazone competitively inhibits rosiglitazone-induced PPARγ activation by occupying the ligand-binding pocket without fully stabilizing the H12 helix. This is particularly evident in bone marrow stromal cells, where netoglitazone (1 μM) blocks >90% of rosiglitazone-mediated adipogenesis and prevents osteoblast suppression [2] [4].
Gene-selective transrepression:Through protein-protein interactions, netoglitazone suppresses NF-κB and AP-1 signaling pathways independent of DNA binding. This transrepression mechanism reduces pro-inflammatory cytokine production (TNF-α, IL-6) in macrophages while sparing anti-inflammatory PPARγ targets like arginase-1 [5] [9].
The osteoblast-adipocyte divergence highlights netoglitazone's context-dependent actions:
The molecular basis for selective antagonism involves netoglitazone's interaction with the Ω-loop region near Ser273 (PPARγ2 numbering). Phosphorylation at this site by CDK5 dysregulates metabolic genes. Netoglitazone inhibits Ser273 phosphorylation more effectively than rosiglitazone, potentially through extended interactions with the β-sheet region, explaining its favorable metabolic effects without strong adipogenic activity [7] [10].
Table 4: Context-Dependent Antagonistic Effects of Netoglitazone
Cellular Context | Antagonistic Target | Mechanism | Functional Outcome |
---|---|---|---|
Undifferentiated osteoblasts | Rosiglitazone-induced adipogenesis | Competitive LBD binding + corepressor retention | Preservation of osteoblast differentiation |
Quiescent macrophages | NF-κB/AP-1 signaling | Transrepression via protein tethering | Reduced inflammation, no lipid accumulation |
Basal adipocytes | Constitutive PPARγ activity | Inverse agonism via H12 destabilization | Prevention of spontaneous differentiation |
CDK5-activated systems | PPARγ Ser273 phosphorylation | Altered β-sheet stabilization | Selective insulin sensitization |
Table 5: Chemical Identifiers for Netoglitazone
Identifier Type | Value |
---|---|
Systematic Name | 5-({6-[(2-fluorophenyl)methoxy]naphthalen-2-yl}methyl)-1,3-thiazolidine-2,4-dione |
Synonyms | MCC-555, RWJ-241947 |
CAS Registry Number | 161600-01-7 |
Chemical Formula | C₂₁H₁₆FNO₃S |
Molecular Weight | 381.42 g/mol |
UNII | QOV2JZ647A |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: